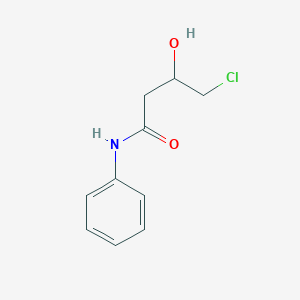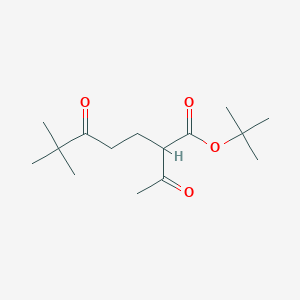
Tert-butyl 2-acetyl-6,6-dimethyl-5-oxoheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-acetyl-6,6-dimethyl-5-oxoheptanoate: is an organic compound with a complex structure that includes a tert-butyl group, an acetyl group, and a heptanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-acetyl-6,6-dimethyl-5-oxoheptanoate typically involves multiple steps, starting from simpler organic molecules One common method involves the alkylation of a heptanoate derivative with tert-butyl bromide in the presence of a strong base such as sodium hydride
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-butyl 2-acetyl-6,6-dimethyl-5-oxoheptanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its derivatives may exhibit biological activity, making it a potential candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of tert-butyl 2-acetyl-6,6-dimethyl-5-oxoheptanoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. The molecular targets and pathways involved are specific to the reactions it undergoes, such as nucleophilic substitution or electrophilic addition.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 2-acetyl-6,6-dimethyl-5-oxoheptanoate: can be compared with other heptanoate derivatives, such as methyl 2-acetyl-6,6-dimethyl-5-oxoheptanoate or ethyl 2-acetyl-6,6-dimethyl-5-oxoheptanoate.
Unique Features: The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability. This makes it distinct from other similar compounds that may lack this bulky group.
Uniqueness: The tert-butyl group in this compound imparts unique steric and electronic properties, making it more resistant to certain types of chemical reactions. This can be advantageous in specific synthetic applications where selectivity and stability are crucial.
Eigenschaften
CAS-Nummer |
60676-27-9 |
|---|---|
Molekularformel |
C15H26O4 |
Molekulargewicht |
270.36 g/mol |
IUPAC-Name |
tert-butyl 2-acetyl-6,6-dimethyl-5-oxoheptanoate |
InChI |
InChI=1S/C15H26O4/c1-10(16)11(13(18)19-15(5,6)7)8-9-12(17)14(2,3)4/h11H,8-9H2,1-7H3 |
InChI-Schlüssel |
PDWDEQMWLVHEAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(CCC(=O)C(C)(C)C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


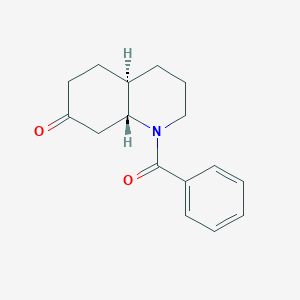
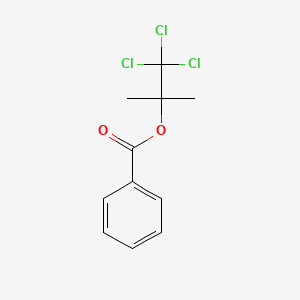
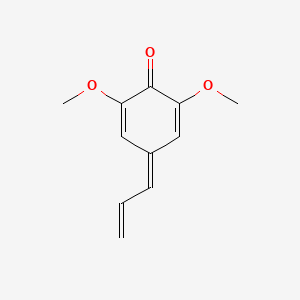
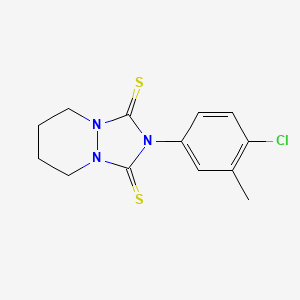
![[4-(Propan-2-yl)phenyl]methanediyl dipropanoate](/img/structure/B14620133.png)
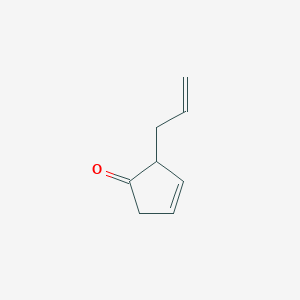
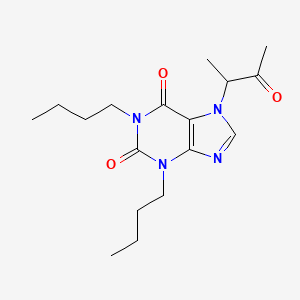
![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14620147.png)
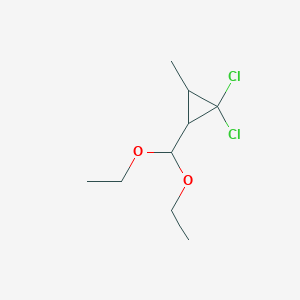
![Carbamic chloride, methyl[3-(pentyloxy)phenyl]-](/img/structure/B14620158.png)
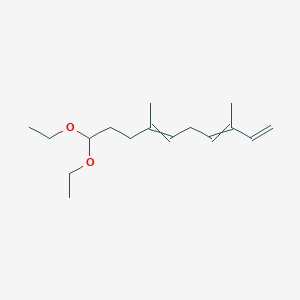
![4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14620163.png)

